5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

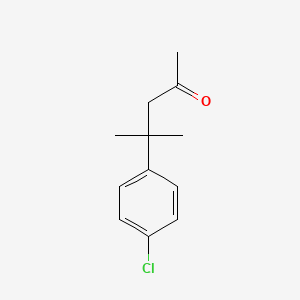

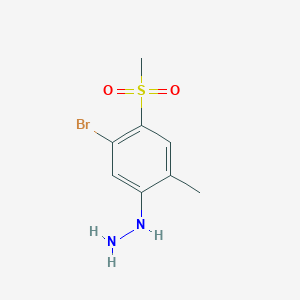

“5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine” is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H11BrN2O2S . For a more detailed structural analysis, you may need to refer to specialized databases or resources.Physical And Chemical Properties Analysis

This compound has a melting point of 195-197°C . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).科学的研究の応用

Synthesis and Derivative Formation

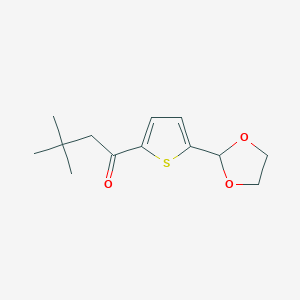

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. For example, its derivatives have been utilized in the synthesis of phenothiazines, a class of compounds with a broad spectrum of pharmacological activities including neuroleptics, diuretics, sedatives, antihistamines, and analgesics. These compounds have also shown significant effects against cancer. The synthesis involves Smiles rearrangement and the formylation of related diphenylsulfides, leading to phenothiazines with modified substitution patterns to enhance their medicinal properties (Sharma, Gupta, Gautam, & Gupta, 2002).

Catalytic Applications

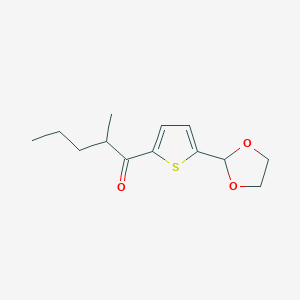

N-bromo sulfonamide derivatives, synthesized using related bromo and methylsulfonyl compounds, have been reported as efficient catalysts in organic synthesis. These catalysts facilitate the synthesis of complex organic molecules such as 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction. This methodology is highlighted for its use of non-toxic materials, high yields, short reaction times, and clean workup, presenting a sustainable approach to organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antimicrobial Activity

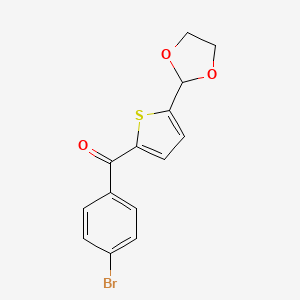

Compounds synthesized from 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine derivatives have been tested for antimicrobial properties. For instance, novel 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles synthesized from related compounds exhibited antimicrobial activity against various pathogens. These studies are crucial for the development of new antimicrobial agents in the fight against resistant bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).

Fluorescence Properties

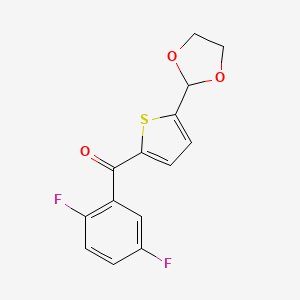

Research on the fluorescence properties of compounds derived from 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine has led to the development of new materials with potential applications in sensing and imaging. For example, the synthesis of dinuclear zinc(II) complexes exhibiting enhanced fluorescence intensity opens up new avenues for the development of fluorescent markers and sensors (Chang–you, 2012).

Green Chemistry and Catalysis

The design and synthesis of novel, mild, and biologically-based nano organocatalysts from related compounds have shown significant promise in green chemistry. These catalysts have been applied in the synthesis of various organic molecules under mild and solvent-free conditions, highlighting the role of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine derivatives in promoting sustainable and environmentally friendly chemical processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Safety and Hazards

特性

IUPAC Name |

(5-bromo-2-methyl-4-methylsulfonylphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-5-3-8(14(2,12)13)6(9)4-7(5)11-10/h3-4,11H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCXSEHPOZCVAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NN)Br)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。